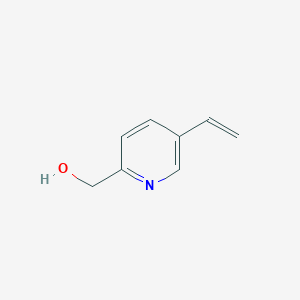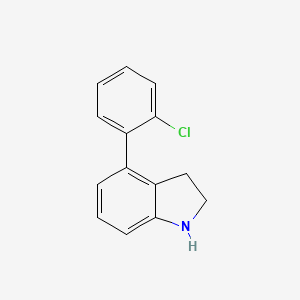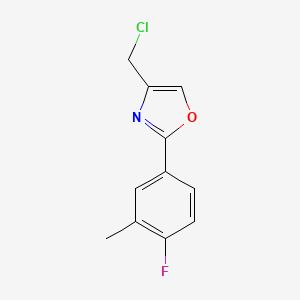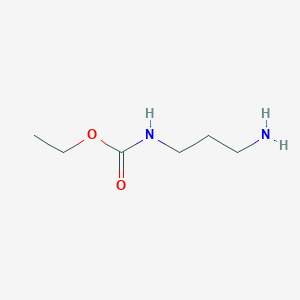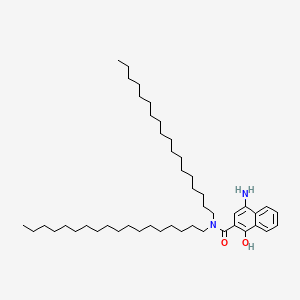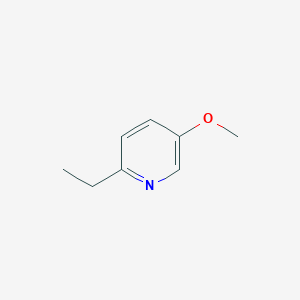
2-Ethyl-5-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-methyl-5-ethylpyridine, a compound similar to 2-ethyl-5-methoxypyridine, has been studied . The reaction was carried out in a semi-batch reactor in the presence of different promoters to adjust the pH of the reaction solution . Among various ammonium salts tested as promoters, ammonium acetate was identified as the most suitable promoter for the reaction .
Molecular Structure Analysis
The molecular weight of 2-Ethynyl-5-methoxypyridine is 133.15 . The SMILES string representation of the molecule is COC1=CC=C(C#C)N=C1 . The InChI representation is 1S/C8H7NO/c1-3-7-4-5-8(10-2)6-9-7/h1,4-6H,2H3 .
Chemical Reactions Analysis
The chemical reactions of 2-methyl-5-ethylpyridine, a compound similar to 2-ethyl-5-methoxypyridine, have been investigated . The temperature and concentration of reactants and the promoter were identified as the most important parameters influencing the course of the reaction . Additional mechanistic investigations were carried out to assess the effect of these parameters in detail and to clarify the by-product formation via oligomer formation .
Physical And Chemical Properties Analysis
2-Ethynyl-5-methoxypyridine is a solid substance . Its molecular weight is 133.15 . The SMILES string representation of the molecule is COC1=CC=C(C#C)N=C1 , and the InChI representation is 1S/C8H7NO/c1-3-7-4-5-8(10-2)6-9-7/h1,4-6H,2H3 .
Safety and Hazards
The safety data sheet for 2-Ethynyl-5-methoxypyridine indicates that it is harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment .
Zukünftige Richtungen
A novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) has been explored . This new route could potentially be optimized and applied to the synthesis of 2-ethyl-5-methoxypyridine. Additionally, the development of nucleic acid base pair analogues that use new modes of molecular recognition is an area of active research due to potential applications in biochemistry, biotechnology, and medicinal chemistry . This could potentially involve compounds like 2-ethyl-5-methoxypyridine.
Eigenschaften
CAS-Nummer |
228862-37-1 |
|---|---|
Molekularformel |
C8H11NO |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
2-ethyl-5-methoxypyridine |
InChI |
InChI=1S/C8H11NO/c1-3-7-4-5-8(10-2)6-9-7/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
GWPCZOQHIBKZHD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


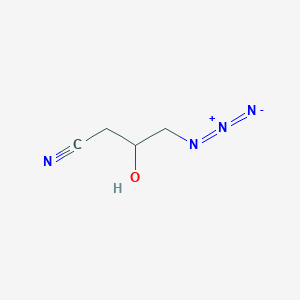
![2-{[5-(4-Chlorophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8642321.png)
![4-(4-{[(Benzyloxy)carbonyl]amino}butyl)benzoic acid](/img/structure/B8642324.png)

